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Compound of Interest

Compound Name:
1-Chloro-3-methoxy-5-

nitrobenzene

CAS No.: 55910-07-1

Cat. No.: B2937181 Get Quote

Molecular Architecture & Vibrational Logic
Understanding the spectrum requires dissecting the molecular symmetry and electronic

environment. The 1,3,5-substitution pattern (meta-substitution) creates a unique vibrational

signature, particularly in the fingerprint region, distinguishing it from its 1,2,4- or 1,2,3-isomers.

Electronic Push-Pull: The strong electron-withdrawing nature of the nitro group (

) at position 5 opposes the electron-donating resonance of the methoxy group (

) at position 3. This interaction alters the force constants of the aromatic ring bonds, shifting
the

skeletal vibrations.

Symmetry: The molecule possesses

symmetry (assuming the methoxy methyl lies in the plane), which simplifies the number of
active IR bands compared to lower-symmetry isomers.

Structural Logic Diagram
The following diagram illustrates the correlation between the molecular moieties and their

expected spectral domains.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2937181?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2937181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Chloro-3-methoxy-5-nitrobenzene

Nitro Group (-NO2)
Electron Withdrawing

Methoxy Group (-OCH3)
Electron Donating

Chloro Group (-Cl)
Heavy Atom Effect

Aromatic Ring
1,3,5-Substitution

N-O Stretches
1530 & 1350 cm⁻¹

C-O-C Stretches
1250 & 1040 cm⁻¹

C-H (sp³) ~2900 cm⁻¹

C-Cl Stretch
~1080 & 700-800 cm⁻¹

C-H OOP Bending
~840 & 680 cm⁻¹

(Diagnostic for 1,3,5)

Click to download full resolution via product page

Figure 1: Vibrational logic map correlating functional groups to specific infrared spectral

regions.

Experimental Protocol: Sample Preparation &
Acquisition
For high-fidelity spectral acquisition, sample preparation is paramount. 1-Chloro-3-methoxy-5-
nitrobenzene is typically a solid at room temperature (Melting Point ~80-83°C).

Method A: Attenuated Total Reflectance (ATR) -
Recommended
ATR is the modern standard for solid organic samples due to its minimal preparation

requirements and ease of cleaning.

Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability and

hardness.

Background Scan: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
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Sample Loading: Place approximately 5-10 mg of the solid analyte onto the center of the

crystal.

Compression: Apply pressure using the anvil clamp. Monitor the "live" energy throughput;

ensure sufficient contact without over-tightening (which can damage ZnSe).

Acquisition: Collect 32-64 scans.

Correction: Apply an ATR correction algorithm (available in most FT-IR software) to account

for the depth of penetration dependence on wavelength.

Method B: KBr Pellet (Transmission) - For Trace
Analysis

Ratio: Mix 1-2 mg of analyte with 200 mg of spectroscopic grade KBr (dried).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note:

Inadequate grinding causes the Christiansen effect, leading to a distorted baseline.

Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

Acquisition: Measure in transmission mode.

Detailed Spectral Interpretation
The spectrum is divided into four primary zones. The assignments below synthesize theoretical

group frequencies with empirical data for polysubstituted nitrobenzenes.

Zone I: High Frequency (3100 – 2800 cm⁻¹)
This region contains the C-H stretching vibrations.[2]

Aromatic C-H Stretch (

): Weak to moderate bands.[2][3][4] The presence of the electron-withdrawing nitro group
often shifts these slightly higher due to ring deactivation.

Aliphatic C-H Stretch (
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): Distinct bands arising from the methyl group of the methoxy substituent (

).

: ~2960–2940 cm⁻¹

: ~2840 cm⁻¹

Zone II: The "Nitro-Aromatic" Region (1600 – 1300 cm⁻¹)
This is the most diagnostic region for this compound.

Aromatic Ring Breathing (

): The skeletal

vibrations are often split.

Asymmetric Nitro Stretch (

): A very strong, broad band typically found between 1550 – 1530 cm⁻¹. This is usually the
dominant feature in the spectrum.

Symmetric Nitro Stretch (

): A strong, sharp band located between 1360 – 1340 cm⁻¹.

Insight: The separation between the asymmetric and symmetric stretches (

) correlates with the conjugation and electronegativity of substituents.

Zone III: The Ether & C-N Region (1300 – 1000 cm⁻¹)[3]
Aryl-Alkyl Ether Stretch (

):

: Strong band at 1275 – 1200 cm⁻¹.

: Moderate band at 1050 – 1020 cm⁻¹.
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C-N Stretch: Often overlaps in the 1300-1200 cm⁻¹ region but is generally weaker than the

ether bands.

In-Plane C-H Bending: Sharp, weak bands scattered through 1200-1000 cm⁻¹.[3]

Zone IV: The Fingerprint & Substitution Pattern (< 1000
cm⁻¹)
This region confirms the 1,3,5-substitution pattern and the presence of chlorine.

C-Cl Stretch: The aromatic C-Cl bond typically shows a stretch in the 1080 – 1050 cm⁻¹

range (often coupled with ring vibrations) and a lower frequency band around 700 – 800

cm⁻¹.

Out-of-Plane (OOP) C-H Bending: This is the definitive test for substitution patterns.

1,3,5-Trisubstituted Benzene: Characterized by bands at 850 – 810 cm⁻¹ (isolated H) and

690 – 670 cm⁻¹ (ring deformation).

Note: The 3-chloro-5-nitroanisole structure has three isolated aromatic protons (positions

2, 4, 6). They are not adjacent to each other.[3][5] This "isolated hydrogen" environment

typically yields a strong absorption near 860–810 cm⁻¹.

Data Summary Table
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Value

Aromatic Ring C-H Stretch 3090 – 3050 Weak
Indicates

aromaticity

Methoxy (-OCH₃) C-H Stretch (sp³) 2980 – 2830 Medium
Confirms alkyl

group

Nitro (-NO₂)
Asymmetric

Stretch
1550 – 1530 Very Strong

Primary ID for

Nitro

Aromatic Ring C=C Skeleton 1610, 1480 Medium Ring conjugation

Nitro (-NO₂)
Symmetric

Stretch
1360 – 1340 Strong Confirms Nitro

Ether (Ar-O-R) C-O Asymmetric 1270 – 1230 Strong
Confirms Anisole

ether

Ether (Ar-O-R) C-O Symmetric 1050 – 1020 Medium
Confirms Anisole

ether

Aryl Chloride C-Cl Stretch 1080 – 1050 Medium
Presence of

Chlorine

1,3,5-

Substitution
C-H OOP Bend 860 – 810 Strong

Confirms meta-

meta pattern

1,3,5-

Substitution

Ring

Deformation
690 – 670 Medium

Confirms meta-

meta pattern

Experimental Workflow Diagram
The following Graphviz diagram outlines the standard operating procedure (SOP) for

characterizing this compound, ensuring data integrity from sample prep to validation.
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Sample: 1-Chloro-3-methoxy-5-nitrobenzene
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Figure 2: Step-by-step experimental workflow for FT-IR characterization.

Troubleshooting & Common Impurities
When analyzing the spectrum, be vigilant for these common anomalies:

Water Vapor: Sharp, jagged peaks in the 3600 cm⁻¹ and 1600 cm⁻¹ regions indicate

insufficient purging of the spectrometer.
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Residual Solvent: If the sample was recrystallized, look for broad OH bands (ethanol/water)

or specific solvent peaks (e.g., Toluene C-H at 2920 cm⁻¹).

Isomeric Impurities: The presence of ortho (1,2) or para (1,4) substituted isomers (e.g., 2-

chloro-5-nitroanisole) will introduce a second set of OOP bending bands in the 750 cm⁻¹

region (characteristic of ortho-substitution) or 800-850 cm⁻¹ doublets (para-substitution). The

purity of the 1,3,5-pattern is confirmed by the absence of strong bands at 750 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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